molecular formula C23H37NO5S B1146877 Leukotriene E4-d11 CAS No. 1356578-40-9

Leukotriene E4-d11

Numéro de catalogue: B1146877
Numéro CAS: 1356578-40-9
Poids moléculaire: 450.7 g/mol
Clé InChI: OTZRAYGBFWZKMX-MPFPFABQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Leukotriene E4-d11 is a cysteinyl leukotriene involved in inflammation. It is produced by several types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils. This compound is formed from the sequential conversion of Leukotriene C4 to Leukotriene D4 and then to Leukotriene E4, which is the final and most stable cysteinyl leukotriene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Leukotriene E4-d11 involves the oxidation of arachidonic acid by the enzyme arachidonate 5-lipoxygenase. This process produces Leukotriene A4, which is then converted to Leukotriene C4 through the addition of glutathione. Leukotriene C4 is subsequently converted to Leukotriene D4 by the removal of a glutamic acid residue, and finally to Leukotriene E4 by the removal of a glycine residue .

Industrial Production Methods

Industrial production of this compound typically involves the use of recombinant DNA technology to produce the necessary enzymes for the synthesis of Leukotriene E4. This method allows for the large-scale production of the compound under controlled conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Leukotriene E4-d11 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include arachidonic acid, glutathione, and specific enzymes such as arachidonate 5-lipoxygenase. The reactions typically occur under physiological conditions, with the presence of cofactors such as ATP and calcium ions .

Major Products Formed

The major products formed from the reactions involving this compound are Leukotriene A4, Leukotriene C4, Leukotriene D4, and Leukotriene E4 .

Applications De Recherche Scientifique

Biochemical Pathways

Leukotriene E4 is synthesized through a series of enzymatic transformations from arachidonic acid. The pathway involves the conversion of leukotriene A4 (LTA4) to leukotriene C4 (LTC4), followed by its transformation into leukotriene D4 (LTD4), and ultimately to LTE4. This process underscores the intricate biochemical mechanisms involved in inflammatory responses:

  • Arachidonic Acid → LTA4
  • LTA4 → LTC4
  • LTC4 → LTD4
  • LTD4 → LTE4

LTE4 is particularly notable for its stability compared to other cysteinyl leukotrienes, allowing it to accumulate in biological fluids such as urine, plasma, and breath condensate, making it a reliable biomarker for various conditions .

Asthma and Allergic Reactions

Increased levels of LTE4 have been linked to several respiratory conditions, especially asthma. Studies indicate that urinary LTE4 levels rise significantly during severe asthma attacks and are particularly elevated in patients with aspirin-exacerbated respiratory disease . This correlation suggests that monitoring LTE4 can aid in diagnosing and managing asthma:

  • Biomarker for Asthma Severity : Elevated urinary LTE4 concentrations are associated with lower lung function and higher eosinophil counts, indicating its utility in asthma phenotyping .
  • Potential Target for Therapy : Given its role in mediating bronchoconstriction and inflammation, LTE4 represents a potential target for therapeutic interventions aimed at reducing asthma symptoms .

Case Studies

  • Urinary LTE4 as a Diagnostic Tool : A study involving patients with various allergic conditions demonstrated that elevated urinary LTE4 levels could effectively differentiate between types of asthma and predict exacerbations. This non-invasive approach provides valuable insights into disease management .
  • LTE4's Role in Inflammation : Research has shown that LTE4 enhances the contractile responses of airway smooth muscle to histamine, suggesting a unique mechanism of action that may contribute to airway hyperreactivity observed in asthmatics .

Potential Therapeutic Applications

The understanding of LTE4's role in inflammation has led to exploration into therapies targeting its synthesis or action:

  • Inhibitors of Leukotriene Synthesis : Compounds that inhibit enzymes involved in the production of LTE4 may offer new avenues for treating asthma and related inflammatory diseases.
  • Receptor Exploration : Although specific receptors for LTE4 have yet to be fully characterized, ongoing research aims to identify these receptors to develop targeted therapies .

Data Tables

The following table summarizes key findings related to the potency and effects of different leukotrienes, including LTE4:

LeukotrieneIn Vitro Potency (Molar Ratio)In Vivo Response
LTC41/301+
LTD41/60001+
LTE41/10003+

This table illustrates the relative potencies of various leukotrienes in inducing physiological responses, highlighting LTE4's significant role in mediating airway constriction .

Comparaison Avec Des Composés Similaires

Leukotriene E4-d11 is part of the cysteinyl leukotriene family, which also includes Leukotriene C4, Leukotriene D4, and Leukotriene F4. These compounds share similar structures and functions but differ in their specific amino acid substitutions. This compound is unique in its stability and accumulation in biological fluids, making it a valuable biomarker for clinical research .

List of Similar Compounds

Activité Biologique

Leukotriene E4-d11 (LTE4-d11) is a stable cysteinyl leukotriene derived from arachidonic acid metabolism via the 5-lipoxygenase pathway. This compound plays a significant role in mediating inflammatory responses, particularly in conditions such as asthma and allergic reactions. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C_{22}H_{34}N_{2}O_{5}S
  • Molecular Weight: Approximately 450.676 g/mol

LTE4-d11 acts primarily as a full agonist for human cysteinyl leukotriene receptors (CysLT1), though it has been noted to engage with a novel receptor that remains to be fully characterized. Unlike its precursors, LTE4-d11 exhibits unique stability and accumulation in biological fluids, making it a reliable marker for inflammatory conditions.

Biological Effects

The biological effects of LTE4-d11 can be summarized as follows:

  • Inflammatory Response: LTE4-d11 is implicated in the pathophysiology of various inflammatory diseases. Elevated levels are often found in patients with asthma and mast cell activation syndromes.
  • Eosinophil Activation: Research has shown that LTE4 influences eosinophil behavior, including calcium flux, cAMP induction, and modulation of adhesion molecule expression. It can induce degranulation of eosinophils, leading to the secretion of inflammatory mediators such as eosinophil-derived neurotoxin (EDN) and RANTES (CCL5) .
  • Airway Hyperresponsiveness: LTE4-d11 has been demonstrated to induce bronchoconstriction and airway hyperresponsiveness in asthmatic patients, suggesting its role in exacerbating asthma symptoms .

Comparative Analysis with Other Leukotrienes

The following table compares LTE4-d11 with other notable leukotrienes:

CompoundMolecular FormulaUnique Features
Leukotriene C4C_{21}H_{34}N_{2}O_{5}SPrecursor to other cysteinyl leukotrienes
Leukotriene D4C_{22}H_{34}N_{2}O_{5}SIntermediate product; involved in allergic responses
Leukotriene B4C_{20}H_{32}O_{4}Primarily involved in neutrophil activation
This compound C_{22}H_{34}N_{2}O_{5}S Unique stability; marker for inflammation

Case Studies

  • Urinary Leukotriene E4 as a Biomarker:
    A prospective case-control study evaluated urinary LTE4 levels in patients with chronic rhinosinusitis (CRS). Results indicated that patients with CRS had significantly higher urinary LTE4 concentrations compared to healthy controls (1652 vs 1065 pg/mg Cr). This study highlighted the potential of urinary LTE4 as a non-invasive biomarker for assessing the inflammatory state in CRS .
  • Influence on Eosinophils:
    A study investigating LTE4's effects on eosinophils found that exposure led to significant changes in degranulation markers. The results showed that LTE4 could induce degranulation, assessed through the secretion of EDN, suggesting its role in promoting eosinophilic inflammation .
  • Bronchoconstriction Studies:
    Research involving asthmatic patients demonstrated that montelukast, a CysLT1 antagonist, effectively blocked LTE4-induced bronchoconstriction. This study emphasized the distinct receptor pathways involved in LTE4 responses, which are not completely inhibited by conventional treatments targeting CysLT1 .

Propriétés

Numéro CAS

1356578-40-9

Formule moléculaire

C23H37NO5S

Poids moléculaire

450.7 g/mol

Nom IUPAC

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1/i1D3,2D2,3D2,4D2,5D2

Clé InChI

OTZRAYGBFWZKMX-MPFPFABQSA-N

SMILES isomérique

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N

SMILES canonique

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N

Synonymes

(5S,6R,7E,9E,11Z,14Z)-6-[[(2R)-2-Amino-2-carboxyethyl]thio]-5-hydroxy-7,9,11,14-eicosatetraenoic Acid-d11;  LTE4-d11;  Leukotriene E-d11; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.